Vinyl propionate
Overview
Description
17alpha-Hydroxypregnenolone is a pregnane (C21) steroid obtained by hydroxylation of pregnenolone at the C17alpha position. This step is performed by the mitochondrial cytochrome P450 enzyme 17alpha-hydroxylase (CYP17A1) present in the adrenal glands and gonads . It serves as a prohormone in the formation of dehydroepiandrosterone (DHEA), which is a precursor for sex steroids . Peak levels of 17alpha-Hydroxypregnenolone are reached in humans at the end of puberty and decline thereafter .
Preparation Methods
Synthetic Routes and Reaction Conditions: 17alpha-Hydroxypregnenolone is synthesized from pregnenolone through the action of the enzyme 17alpha-hydroxylase (CYP17A1) . This enzyme catalyzes the hydroxylation at the C17alpha position, converting pregnenolone to 17alpha-Hydroxypregnenolone .
Industrial Production Methods: Industrial production of 17alpha-Hydroxypregnenolone typically involves biotechnological processes using microbial or enzymatic systems to achieve the hydroxylation of pregnenolone . These methods are preferred due to their efficiency and specificity.
Chemical Reactions Analysis
Types of Reactions: 17alpha-Hydroxypregnenolone undergoes various chemical reactions, including:
Oxidation: Conversion to 17alpha-hydroxyprogesterone.
Reduction: Formation of pregnenolone derivatives.
Substitution: Formation of various hydroxylated steroids.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic reagents under basic conditions.
Major Products:
17alpha-Hydroxyprogesterone: Formed through oxidation.
Pregnenolone Derivatives: Formed through reduction and substitution reactions.
Scientific Research Applications
17alpha-Hydroxypregnenolone has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroids and steroidal drugs.
Biology: Studied for its role in steroidogenesis and its effects on cellular processes.
Medicine: Utilized in the diagnosis of congenital adrenal hyperplasia and other endocrine disorders.
Industry: Employed in the production of steroid hormones and related compounds.
Mechanism of Action
17alpha-Hydroxypregnenolone exerts its effects through its conversion to other biologically active steroids. It acts as a precursor for DHEA and 17alpha-hydroxyprogesterone, which are further converted to sex steroids and glucocorticoids, respectively . The enzyme 17,20-lyase mediates the conversion to DHEA, while 3alpha-hydroxysteroid dehydrogenase converts it to 17alpha-hydroxyprogesterone . These pathways are crucial for maintaining hormonal balance and regulating various physiological processes .
Comparison with Similar Compounds
Pregnenolone: The precursor to 17alpha-Hydroxypregnenolone.
17alpha-Hydroxyprogesterone: A product of 17alpha-Hydroxypregnenolone oxidation.
Dehydroepiandrosterone (DHEA): Formed from 17alpha-Hydroxypregnenolone through 17,20-lyase activity.
Uniqueness: 17alpha-Hydroxypregnenolone is unique due to its dual role as a precursor for both DHEA and 17alpha-hydroxyprogesterone, making it a critical intermediate in the biosynthesis of sex steroids and glucocorticoids . Its levels and activity are tightly regulated, reflecting its importance in endocrine function .
Properties
IUPAC Name |
ethenyl propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-3-5(6)7-4-2/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWXSTHGICQLQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25035-84-1 | |
Record name | Poly(vinyl propionate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25035-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9051537 | |
Record name | Vinyl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105-38-4, 25035-84-1 | |
Record name | Vinyl propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinyl propanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoic acid, ethenyl ester, homopolymer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025035841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | VINYL PROPIONATE | |
Source | DTP/NCI | |
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Record name | Propanoic acid, ethenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Vinyl propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9051537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinyl propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.994 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | VINYL PROPANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2437OJ3190 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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